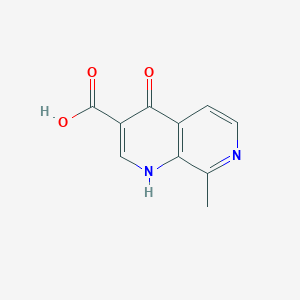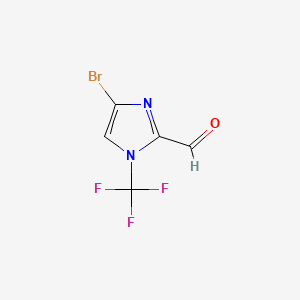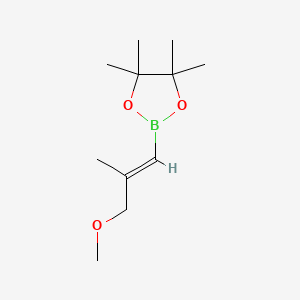
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The methoxy and methylprop-1-en-1-yl groups attached to the dioxaborolane ring contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with an appropriate alkene or alkyne. One common method is the hydroboration-oxidation reaction, where the boronic acid reacts with the alkene in the presence of a hydroborating agent such as diborane (B2H6) or borane (BH3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other boron-containing species.
Substitution: The methoxy and methylprop-1-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or other boron-containing species.
Substitution: Various substituted boronic esters or boron-containing compounds.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying boron metabolism in living organisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters or boronates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A boronic acid with a phenyl group attached to the boron atom.
4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: A similar dioxaborolane compound with a different alkene substituent.
2-(3-Methoxy-2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane: A dioxaborolane compound with a similar structure but lacking the tetramethyl groups.
Uniqueness
2-(3-Methoxy-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the methoxy and methylprop-1-en-1-yl groups, which confer distinct chemical properties and reactivity. The tetramethyl groups in the dioxaborolane ring also enhance the stability and solubility of the compound, making it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C11H21BO3 |
|---|---|
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
2-[(E)-3-methoxy-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO3/c1-9(8-13-6)7-12-14-10(2,3)11(4,5)15-12/h7H,8H2,1-6H3/b9-7+ |
Clave InChI |
NMMLJPPPMPZHRH-VQHVLOKHSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/COC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
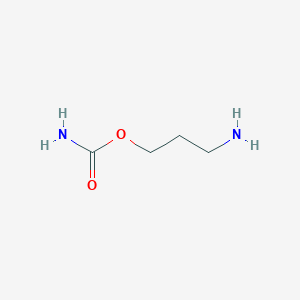

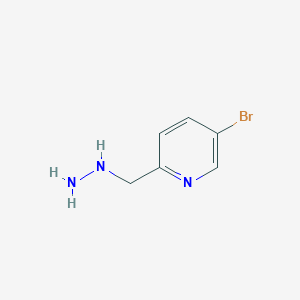
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
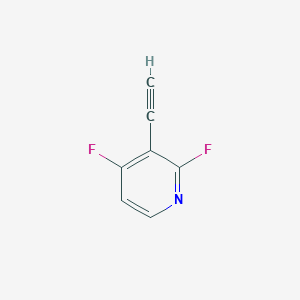
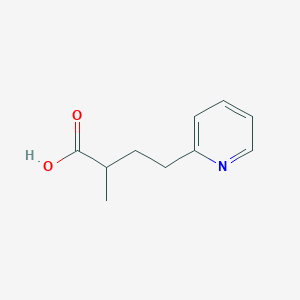
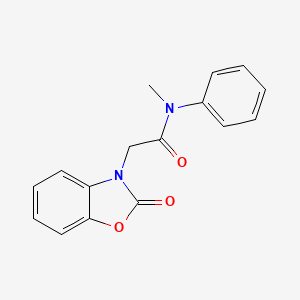
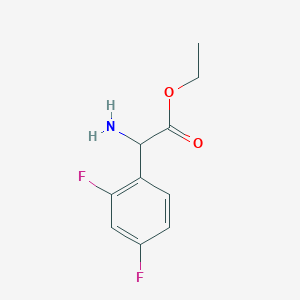
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
